molecular formula C12H22BrNO2 B6189534 tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate CAS No. 2694745-53-2

tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No. B6189534
CAS RN: 2694745-53-2
M. Wt: 292.2
InChI Key:
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Description

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate (TBDPC) is an organic compound with a variety of applications in the scientific research field. TBDPC is a tertiary alkyl bromide that is commonly used as a reagent in organic synthesis, with a wide range of applications in the field of medicinal chemistry. TBDPC is also used as a catalyst in various reactions, and has been found to be a useful tool in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate is relatively simple. It acts as a nucleophile, attacking the electrophilic carbon atoms of the substrate molecule. This results in the formation of a covalent bond between the this compound and the substrate molecule, resulting in the formation of a new compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. In addition, this compound has been found to have an inhibitory effect on the activity of certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of reactions. In addition, this compound is relatively stable and has a low toxicity. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not suitable for use in reactions involving large amounts of heat or pressure, as it may decompose or react with other compounds.

Future Directions

The future of tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate research is promising. One potential area of research is the development of new methods for the synthesis of this compound and its derivatives. In addition, there is potential for the development of new applications for this compound, such as its use as a reagent in the synthesis of other organic compounds. Furthermore, there is potential for the development of new methods for the analysis of this compound, such as the use of mass spectrometry or nuclear magnetic resonance spectroscopy. Finally, there is potential for the development of new methods for the detection of this compound, such as the use of fluorescence or chemiluminescence.

Synthesis Methods

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is via the reaction of tert-butyl bromide and 3,3-dimethylpyrrolidine-1-carboxylic acid. This reaction involves the nucleophilic substitution of the tert-butyl group with the bromomethyl group, resulting in the formation of this compound.

Scientific Research Applications

Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various biologically active compounds, such as drugs and pharmaceuticals. This compound has also been used in the synthesis of various polymers and in the production of various materials with special properties. In addition, this compound has been used as a catalyst in various reactions, such as the synthesis of other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate involves the reaction of tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate with bromomethane in the presence of a base.", "Starting Materials": [ "tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate", "bromomethane", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate to a reaction flask", "Add bromomethane to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2694745-53-2

Molecular Formula

C12H22BrNO2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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